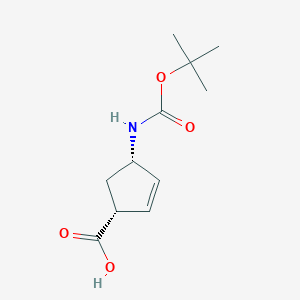
N-Benzoyl-4-perhydroazepinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-4-perhydroazepinone is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-Benzoyl-4-perhydroazepinone consists of 13 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
N-Benzoyl-4-perhydroazepinone has a molecular weight of 217.26 . Its density is 1.15g/cm3 . The boiling point is 389ºC at 760mmHg .Scientific Research Applications
Proteomics Research
N-Benzoyl-4-perhydroazepinone: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital parts of living organisms, with many functions. The compound is used to study protein interactions, modifications, and expression levels within cells.
Microbial Inhibition
Research has shown that derivatives of N-Benzoyl-4-perhydroazepinone , such as poly(N-benzoyl-4-(N-itaconimido)benzhydrazide) and its metal complexes, exhibit significant antimicrobial properties . These compounds have been tested against various bacteria and fungi, showing potential as microbial inhibitors.
Thermal Stabilization of Polymers
The same derivatives mentioned above have also been evaluated for their thermal stabilization properties, particularly for poly(vinyl chloride) (PVC) . They offer an alternative to traditional industrial stabilizers, potentially leading to more efficient and environmentally friendly PVC products.
Biomedical Additives
Due to their antimicrobial properties and thermal stability, these compounds are considered promising candidates for biomedical additives . They could be used to enhance the durability and safety of medical devices made from PVC, which is commonly used in the healthcare industry.
Polymer Research
N-Benzoyl-4-perhydroazepinone: is involved in the synthesis of various polymers. Its properties can influence the polymerization process, affecting the solubility, fusibility, and film-forming abilities of the resulting polymers .
Safety And Hazards
properties
IUPAC Name |
1-benzoylazepan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRTDHGRHTNHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475781 |
Source


|
| Record name | N-Benzoyl-4-perhydroazepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-4-perhydroazepinone | |
CAS RN |
15923-40-7 |
Source


|
| Record name | N-Benzoyl-4-perhydroazepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)


![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)




